Akr1C3-IN-12

AKR1C3 Enzymatic Assay IC50

Akr1C3-IN-12, also identified as compound 2j (CAS 891075-67-5), is a small molecule inhibitor specifically targeting aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in steroid hormone biosynthesis and cancer progression. In enzymatic assays, Akr1C3-IN-12 exhibits inhibitory activity with an IC50 value of 27 nM against AKR1C3.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B12377582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkr1C3-IN-12
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N
InChIInChI=1S/C17H14N2O3/c1-10-5-7-12(8-6-10)19-17(21)13-9-11-3-2-4-14(20)15(11)22-16(13)18/h2-9,18,20H,1H3,(H,19,21)
InChIKeySKZQOFVKMNLPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akr1C3-IN-12 for AKR1C3 Inhibition: Potency, Synonyms, and Pharmacological Baseline


Akr1C3-IN-12, also identified as compound 2j (CAS 891075-67-5), is a small molecule inhibitor specifically targeting aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in steroid hormone biosynthesis and cancer progression [1]. In enzymatic assays, Akr1C3-IN-12 exhibits inhibitory activity with an IC50 value of 27 nM against AKR1C3 . This compound is utilized in preclinical research, notably for its capacity to enhance the efficacy of chemotherapeutic agents such as gemcitabine and cisplatin in bladder cancer models . Its chemical structure and bioactivity profile distinguish it within the broader class of AKR1C3 inhibitors, warranting a detailed examination of its specific differentiation points for scientific procurement.

Why AKR1C3 Inhibitor Substitution Fails: Quantifying the Specificity Gap for Akr1C3-IN-12


Generic substitution of AKR1C3 inhibitors is not viable due to the high sequence homology shared among the AKR1C isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4) [1], which can lead to significant off-target effects and variable therapeutic outcomes if isoform selectivity is not rigorously established [2]. While Akr1C3-IN-12 demonstrates potent inhibition of AKR1C3 (IC50: 27 nM) [3], publicly accessible data directly quantifying its selectivity profile against the closely related isoforms AKR1C1, AKR1C2, and AKR1C4 are limited. In contrast, other tool compounds like AKR1C3-IN-1 and RJG-2051 have reported selectivity data, with RJG-2051 demonstrating >1700-fold selectivity for AKR1C3 over AKR1C2 . The absence of head-to-head selectivity data for Akr1C3-IN-12 represents a critical gap that prevents interchangeable use with more thoroughly characterized inhibitors and necessitates reliance on its specific, demonstrated functional outcomes for informed procurement decisions.

Quantitative Differentiation of Akr1C3-IN-12: Selectivity, Potency, and Synergy Data for Procurement


AKR1C3 Inhibition Potency: Akr1C3-IN-12's 27 nM IC50 in Context

Akr1C3-IN-12 inhibits AKR1C3 with an IC50 of 27 nM . This places its potency within the range of other well-characterized AKR1C3 inhibitors, such as AKR1C3-IN-1 (IC50: 13 nM) , but without reported selectivity data for Akr1C3-IN-12, direct potency comparisons are of limited value for assessing functional superiority. The 27 nM value serves as the primary potency benchmark for this compound.

AKR1C3 Enzymatic Assay IC50

Chemosensitization in Bladder Cancer: Enhanced Gemcitabine and Cisplatin Efficacy with Akr1C3-IN-12

Akr1C3-IN-12 has been shown to enhance the therapeutic efficacy of gemcitabine and cisplatin in bladder cancer models [1]. This is a functional, application-specific differentiator, as this precise chemosensitization outcome has not been reported for many other AKR1C3 inhibitors in this specific tumor type. For example, while AKR1C2/3-IN-1 is noted as a radiation sensitizer and chemotherapy potentiator , the specific synergy with gemcitabine and cisplatin in bladder cancer is a unique data point for Akr1C3-IN-12. The quantitative magnitude of this enhancement is not publicly available, which is a key limitation.

Bladder Cancer Chemosensitization Gemcitabine Cisplatin

Selectivity Profile Gap: Akr1C3-IN-12 vs. AKR1C3-IN-1 and RJG-2051

A critical gap in the public data for Akr1C3-IN-12 is the absence of quantitative selectivity data against the highly homologous isoforms AKR1C1, AKR1C2, and AKR1C4 [1]. This contrasts sharply with other inhibitors like RJG-2051, which reports clear selectivity: 2350-fold over AKR1C1, 1790-fold over AKR1C2, and 429-fold over AKR1C4 . This data deficit means Akr1C3-IN-12 cannot be assumed to have equivalent isoform selectivity and should not be substituted for inhibitors with well-defined selectivity profiles in studies where isoform-specific inhibition is critical.

Isoform Selectivity AKR1C1 AKR1C2 AKR1C4

Validated Application Scenarios for Akr1C3-IN-12: Bladder Cancer Research and Chemotherapy Combination Studies


Bladder Cancer Combination Therapy Research

Akr1C3-IN-12 is uniquely positioned for preclinical studies investigating combination therapies for bladder cancer, specifically those involving gemcitabine and cisplatin. The reported enhancement of chemotherapeutic efficacy in this context [1] provides a direct, evidence-based rationale for its use in bladder cancer cell lines and xenograft models. This is a niche application where the compound's data, though not fully quantitative, offers a specific experimental avenue not yet documented for many other AKR1C3 inhibitors.

Mechanistic Studies of AKR1C3 in Chemoresistance

Researchers investigating the role of AKR1C3 in conferring resistance to standard-of-care chemotherapies can employ Akr1C3-IN-12 as a tool compound. Its demonstrated ability to enhance gemcitabine and cisplatin activity [1] makes it a relevant probe for dissecting AKR1C3-dependent chemoresistance pathways, particularly in urological cancers. The lack of extensive selectivity data means it is best suited for studies where the functional outcome (chemosensitization) is the primary readout, rather than investigations of isoform-specific biology.

Comparative Pharmacology of AKR1C3 Inhibitors

Akr1C3-IN-12 serves as a valuable reference compound for comparative pharmacology studies. Its established IC50 of 27 nM and specific functional profile (bladder cancer chemosensitization) [1] can be used as a benchmark against newer, more selective AKR1C3 inhibitors like RJG-2051 or AKR1C3-IN-1 . Such studies can help define the relationship between enzymatic potency, isoform selectivity, and functional efficacy in different cancer models.

Chemical Probe Optimization Campaigns

Medicinal chemistry groups focused on optimizing AKR1C3 inhibitors may use Akr1C3-IN-12 as a starting point or comparator. The identification of 'compound 2j' (Akr1C3-IN-12) as a potent inhibitor (IC50: 27 nM) within a series suggests it can serve as a lead-like compound for structure-activity relationship (SAR) studies. Its distinct functional outcome in bladder cancer [1] provides a phenotypic anchor for optimization efforts aimed at achieving both high potency and desired cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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